molecular formula C13H8Cl2F2N2O B11945378 1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea

1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B11945378
M. Wt: 317.11 g/mol
InChI Key: MBIKJVWAXCOWRO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea is a chemical compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a urea moiety

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the halogen atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

    Industry: In industrial settings, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the difluorophenyl group, which may result in different chemical reactivity and biological activity.

    1-(2,5-Difluorophenyl)-3-phenylurea: Lacks the dichlorophenyl group, leading to variations in its chemical and biological properties.

    1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the presence of both dichlorophenyl and difluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H8Cl2F2N2O

Molecular Weight

317.11 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C13H8Cl2F2N2O/c14-9-3-2-8(6-10(9)15)18-13(20)19-12-5-7(16)1-4-11(12)17/h1-6H,(H2,18,19,20)

InChI Key

MBIKJVWAXCOWRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)F)F)Cl)Cl

Origin of Product

United States

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